molecular formula C7H14O2 B14612267 3-Hexanone, 5-methoxy- CAS No. 57134-35-7

3-Hexanone, 5-methoxy-

Cat. No.: B14612267
CAS No.: 57134-35-7
M. Wt: 130.18 g/mol
InChI Key: QGCPPYLQSZAGQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hexanone, 5-methoxy- is an organic compound belonging to the ketone family It is characterized by a six-carbon chain with a ketone functional group at the third carbon and a methoxy group at the fifth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hexanone, 5-methoxy- can be synthesized through several methods. One common approach involves the Grignard reaction, where a Grignard reagent reacts with an appropriate precursor to form the desired ketone. For instance, the reaction of 1-halo-4-methoxyl butane with magnesium metal forms a Grignard reagent, which then reacts with an acid chloride to produce 3-Hexanone, 5-methoxy- under controlled conditions .

Industrial Production Methods

Industrial production of 3-Hexanone, 5-methoxy- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

3-Hexanone, 5-methoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

3-Hexanone, 5-methoxy- has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Hexanone, 5-methoxy- exerts its effects involves interactions with specific molecular targets. The ketone group can participate in nucleophilic addition reactions, forming intermediates that influence various biochemical pathways. The methoxy group may also play a role in modulating the compound’s reactivity and interactions with enzymes.

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

57134-35-7

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

5-methoxyhexan-3-one

InChI

InChI=1S/C7H14O2/c1-4-7(8)5-6(2)9-3/h6H,4-5H2,1-3H3

InChI Key

QGCPPYLQSZAGQD-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CC(C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.